molecular formula C11H12N2OS B1452909 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol CAS No. 855467-31-1

2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol

Cat. No.: B1452909
CAS No.: 855467-31-1
M. Wt: 220.29 g/mol
InChI Key: NLAXJTDBIXYYHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the use of phenyl iodonium bis(trifluoroacetate) as an oxidation reagent for the condensation reaction . The reaction is usually carried out in a solvent such as toluene or ethanol, and the temperature is maintained between -10°C to -15°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine or benzothiazole moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain kinases, which are involved in signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-pyrrolidin-1-yl-1,3-benzothiazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c14-8-3-4-9-10(7-8)15-11(12-9)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAXJTDBIXYYHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol
Reactant of Route 2
Reactant of Route 2
2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol
Reactant of Route 3
Reactant of Route 3
2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol
Reactant of Route 4
Reactant of Route 4
2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol
Reactant of Route 5
Reactant of Route 5
2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol
Reactant of Route 6
Reactant of Route 6
2-Pyrrolidin-1-yl-1,3-benzothiazol-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.